5-Amino-1,3,4-thiadiazole-2-carbohydrazide
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Overview
Description
5-Amino-1,3,4-thiadiazole-2-carbohydrazide is a heterocyclic compound containing sulfur and nitrogen atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1,3,4-thiadiazole-2-carbohydrazide typically involves the reaction of thiosemicarbazide with carbon disulfide in the presence of a base, followed by cyclization to form the thiadiazole ring. The reaction conditions often include refluxing in ethanol or other suitable solvents .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
5-Amino-1,3,4-thiadiazole-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
Major products formed from these reactions include sulfoxides, sulfones, and various substituted thiadiazole derivatives. These products have been studied for their potential biological activities and applications .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown promising antimicrobial, antifungal, and anticancer activities.
Medicine: The compound is being investigated for its potential use in drug development, particularly for its anticancer properties.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 5-Amino-1,3,4-thiadiazole-2-carbohydrazide involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, interfere with DNA synthesis, and induce apoptosis in cancer cells. Its ability to form hydrogen bonds and interact with biological macromolecules contributes to its biological activities .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1,3,4-thiadiazole: Another thiadiazole derivative with similar biological activities.
5-Amino-1,2,4-triazole-3-carbohydrazide: A structurally related compound with applications in the synthesis of energetic salts .
Uniqueness
5-Amino-1,3,4-thiadiazole-2-carbohydrazide is unique due to its specific substitution pattern and the presence of both amino and carbohydrazide functional groups. This combination enhances its reactivity and potential for forming diverse derivatives with various biological activities .
Properties
CAS No. |
98022-46-9 |
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Molecular Formula |
C3H5N5OS |
Molecular Weight |
159.17 g/mol |
IUPAC Name |
5-amino-1,3,4-thiadiazole-2-carbohydrazide |
InChI |
InChI=1S/C3H5N5OS/c4-3-8-7-2(10-3)1(9)6-5/h5H2,(H2,4,8)(H,6,9) |
InChI Key |
UFTNZMWGIOLOKY-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NN=C(S1)N)C(=O)NN |
Origin of Product |
United States |
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